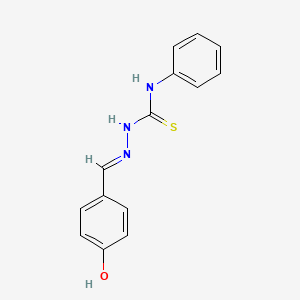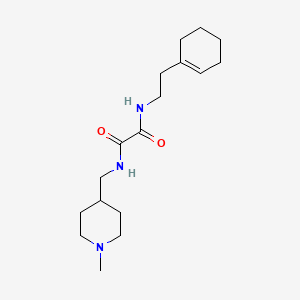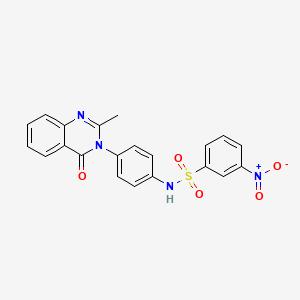![molecular formula C9H14O3 B2808858 Ethyl 5-methyl-1-oxaspiro[2.3]hexane-5-carboxylate CAS No. 2248298-10-2](/img/structure/B2808858.png)
Ethyl 5-methyl-1-oxaspiro[2.3]hexane-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-methyl-1-oxaspiro[23]hexane-5-carboxylate is a chemical compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methyl-1-oxaspiro[2.3]hexane-5-carboxylate typically involves the reaction of 3-methylenecyclobutane-1-carboxylate with ethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate spirooxirane, which is then converted to the desired spirocyclic ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting provides a basis for potential scale-up processes, which would involve optimization of reaction conditions and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-1-oxaspiro[2.3]hexane-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 5-methyl-1-oxaspiro[2.3]hexane-5-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules with potential therapeutic effects.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which ethyl 5-methyl-1-oxaspiro[2.3]hexane-5-carboxylate exerts its effects is primarily through its reactivity in chemical transformations. The spirocyclic structure provides a unique steric and electronic environment that influences the reactivity of the compound. This can lead to the formation of specific products in synthetic reactions, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-oxaspiro[2.3]hexane-5-carboxylate
- 3-methylenecyclobutane-1-carboxylate
- Ethyl 5-methyl-2-propyl-1-oxaspiro[2.3]hexane-2-carboxylate
Uniqueness
Ethyl 5-methyl-1-oxaspiro[2The presence of the ethyl ester group also differentiates it from other similar compounds, influencing its solubility and reactivity in various chemical environments .
Properties
IUPAC Name |
ethyl 5-methyl-1-oxaspiro[2.3]hexane-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-3-11-7(10)8(2)4-9(5-8)6-12-9/h3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHYAXHSGCOLHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC2(C1)CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,4-dichloro-5-isopropoxyphenyl)-2-[(2-morpholino-2-oxoethyl)sulfonyl]acetamide](/img/structure/B2808777.png)




![Ethyl 6-methyl-4-oxo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate](/img/structure/B2808783.png)
![Methyl 4-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]benzoate](/img/structure/B2808784.png)
![2-Chloro-1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B2808787.png)

![2-[(5-benzyl-4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2808792.png)
![3'-(3,4-Dimethoxyphenyl)-1-(2-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2808793.png)
![tert-Butyl 2-bromo-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B2808795.png)

![1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2808797.png)
